molecular formula C9H8BrF3 B163321 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene CAS No. 130365-87-6

1-(2-Bromoethyl)-4-(trifluoromethyl)benzene

Cat. No.: B163321
CAS No.: 130365-87-6
M. Wt: 253.06 g/mol
InChI Key: WTCVMJLGKMOROW-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a bromoethyl group and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 1-(2-ethyl)-4-(trifluoromethyl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under reflux conditions in an inert solvent like carbon tetrachloride or dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or aldehydes.

    Reduction: Reduction of the bromoethyl group can yield ethyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) under mild heating.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include alcohols and aldehydes.

    Reduction: Products include ethyl derivatives.

Scientific Research Applications

1-(2-Bromoethyl)-4-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a building block in the development of bioactive molecules.

    Medicine: Explored for its role in the synthesis of pharmaceutical agents with improved metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromoethyl group acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon. The trifluoromethyl group can influence the reactivity and stability of the compound by altering electronic properties and steric hindrance.

Comparison with Similar Compounds

  • 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene
  • 1-(2-Bromoethyl)-2-(trifluoromethyl)benzene
  • 1-(2-Chloroethyl)-4-(trifluoromethyl)benzene

Uniqueness: 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene is unique due to the specific positioning of the bromoethyl and trifluoromethyl groups on the benzene ring. This arrangement can significantly influence the compound’s reactivity, making it distinct from its isomers and analogs. The trifluoromethyl group imparts unique electronic properties, enhancing the compound’s stability and reactivity in various chemical reactions.

Properties

IUPAC Name

1-(2-bromoethyl)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3/c10-6-5-7-1-3-8(4-2-7)9(11,12)13/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCVMJLGKMOROW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10565938
Record name 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130365-87-6
Record name 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethyl)phenethyl bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of step 2-(4-trifluoromethylphenyl)-ethanol (10 g, 0.053 mol, from step (iii) above), 86 ml (1.06 M) HBr in acetic acid and 10 ml sulfuric acid was stirred at 100° C. for 4 h. The reaction mixture was poured into ice and extracted with diethylether. The organic layer was washed with NaHCO3, water and dried over sodium sulfate. Solvent evaporation under reduced pressure followed by purification over silica gel using petroleum ether as eluent afforded 5 g of the title compound as a liquid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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